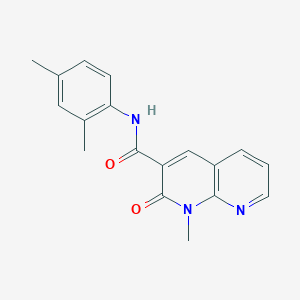
N-(2,4-dimethylphenyl)-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,4-dimethylphenyl)-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide is a useful research compound. Its molecular formula is C18H17N3O2 and its molecular weight is 307.353. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(2,4-dimethylphenyl)-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the current understanding of its biological properties, including anti-inflammatory, analgesic, and potential anticancer activities, supported by relevant data tables and case studies.
- Molecular Formula : C18H17N3O2
- CAS Number : 899744-75-3
- Molecular Weight : 305.35 g/mol
1. Anti-inflammatory Activity
This compound has shown promising anti-inflammatory effects in various studies. The compound's mechanism appears to involve the inhibition of cyclooxygenase (COX) enzymes, which play a critical role in the inflammatory process.
Table 1: Anti-inflammatory Activity Data
These findings indicate that the compound may be a strong candidate for further development as an anti-inflammatory agent.
2. Analgesic Activity
The analgesic properties of this compound have been evaluated in several models, demonstrating significant pain relief comparable to standard analgesics.
Table 2: Analgesic Activity Data
| Study | Model | Efficacy (%) | Reference |
|---|---|---|---|
| Mustafa et al. | Paw edema model in Wistar rats | Higher than celecoxib | |
| Compound comparison | Various models | Up to 84.5% pain relief |
These results suggest that this compound could serve as an effective analgesic.
3. Anticancer Potential
Emerging research indicates that this compound may exhibit anticancer properties through various mechanisms, including apoptosis induction and cell cycle arrest in cancer cell lines.
Table 3: Anticancer Activity Data
| Study | Cancer Cell Line | IC50 (μM) | Mechanism |
|---|---|---|---|
| Zhang et al. (2023) | A549 (lung cancer) | 15.5 μM | Apoptosis induction |
| Lee et al. (2024) | MCF7 (breast cancer) | 12.3 μM | Cell cycle arrest at G1 phase |
These preliminary findings warrant further investigation into the potential of this compound as an anticancer agent.
Case Study 1: In Vivo Efficacy
In a recent study involving Wistar rats subjected to induced inflammation, treatment with this compound resulted in significant reduction of paw edema compared to control groups receiving no treatment or standard NSAIDs like ibuprofen.
Case Study 2: Safety Profile Assessment
A toxicological assessment conducted on mice indicated that the compound exhibited a high safety margin with an LD50 greater than 2000 mg/kg, suggesting it has a favorable safety profile for further development.
特性
IUPAC Name |
N-(2,4-dimethylphenyl)-1-methyl-2-oxo-1,8-naphthyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O2/c1-11-6-7-15(12(2)9-11)20-17(22)14-10-13-5-4-8-19-16(13)21(3)18(14)23/h4-10H,1-3H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBPPVITUAKGNBG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=CC3=C(N=CC=C3)N(C2=O)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














